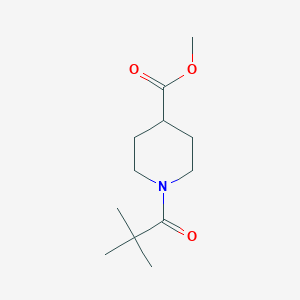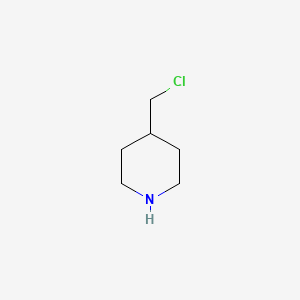
4-(Chloromethyl)piperidine
Vue d'ensemble
Description
4-(Chloromethyl)piperidine is a chemical compound with the molecular formula C6H12ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)piperidine or its derivatives often involves several steps, including oxidation, reduction, and reaction with other compounds . For example, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves taking 4-methylpyridine as a raw material, oxidizing it into 4-picolinic acid with potassium permanganate, and then reacting the 4-picolinic acid with methanol to produce methyl pyridine-4-carboxylate .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)piperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has an average mass of 133.619 Da and a mono-isotopic mass of 133.065826 Da .Chemical Reactions Analysis
Piperidine derivatives, including 4-(Chloromethyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(Chloromethyl)piperidine is a solid powder with an average mass of 133.619 Da and a mono-isotopic mass of 133.065826 Da . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Antiproliferative Studies
4-(Chloromethyl)piperidine is used in synthesizing novel compounds with potential antiproliferative effects. For instance, the study by Harishkumar, Nd, and Santhosha Sm (2018) involved synthesizing 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines, which showed significant growth inhibition in various human cancer cell lines, suggesting its potential in cancer research and treatment (Harishkumar, Nd, & Santhosha Sm, 2018).
Synthesis of Pharmaceuticals
Rodríguez-Franco and Fernández-Bachiller (2002) highlighted the synthesis of 1-Benzyl-4-chloromethylpiperidine and its application in creating potential pharmaceuticals. This study illustrates the role of 4-(Chloromethyl)piperidine as a building block in pharmaceutical synthesis (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure Studies
The molecular structure of related compounds, such as 4-carboxypiperidinium chloride, has been studied, providing insights into the structural aspects of 4-(Chloromethyl)piperidine derivatives. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, offering valuable information for further research in this field (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Gastric Antisecretory Agents
Research into gastric antisecretory agents has utilized derivatives of 4-(Chloromethyl)piperidine. Scott et al. (1983) developed compounds based on 4-(diphenylmethyl)-1-[(imino)methyl]piperidines, which showed promise as nonanticholinergic gastric antisecretory drugs, potentially useful in peptic ulcer disease treatment (Scott et al., 1983).
Intermediate in Drug Synthesis
Shen Li (2012) reported the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 4-(Chloromethyl)piperidine as an intermediate in the production of lafutidine, an important step in drug manufacturing (Shen Li, 2012).
Human Dopamine Receptor Ligands
4-(Chloromethyl)piperidine derivatives have been explored as ligands for human dopamine receptors. Rowley et al. (1997) conducted a study on 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, indicating its potential in neuropsychiatric disorder treatments (Rowley et al., 1997).
Mécanisme D'action
While the specific mechanism of action for 4-(Chloromethyl)piperidine is not clear, piperidine derivatives are known to have a wide variety of biological activities . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
4-(Chloromethyl)piperidine is harmful if swallowed and causes severe skin burns and eye damage . It forms very sensitive explosive metallic compounds and is hygroscopic . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Piperidines, including 4-(Chloromethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the importance of this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives .
Propriétés
IUPAC Name |
4-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGJVMEFKRSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330371 | |
| Record name | 4-(chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)piperidine | |
CAS RN |
58013-32-4 | |
| Record name | 4-(chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



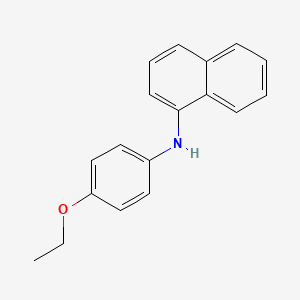

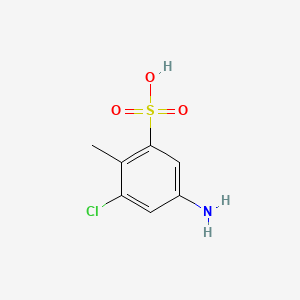
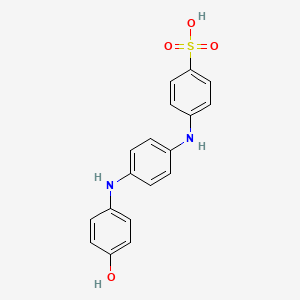



![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

